molecular formula C22H28O4 B14775444 (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione

(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione

Cat. No.: B14775444
M. Wt: 356.5 g/mol
InChI Key: YSIAYLSGHHVHFY-MMIJXGFSSA-N
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Description

(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is part of the desoximetasone family and is known for its potent anti-inflammatory properties. This compound is often used in pharmaceutical research and development due to its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroid precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with varying biological activities .

Scientific Research Applications

(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1S,2S,15S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19?,20-,21-,22+/m0/s1

InChI Key

YSIAYLSGHHVHFY-MMIJXGFSSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2(C1C(=O)CO)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C

Origin of Product

United States

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